molecular formula C11H5ClF3NO2 B1433223 2-Chloro-6-(trifluoromethyl)quinoline-3-carboxylic acid CAS No. 1242554-83-1

2-Chloro-6-(trifluoromethyl)quinoline-3-carboxylic acid

Cat. No.: B1433223
CAS No.: 1242554-83-1
M. Wt: 275.61 g/mol
InChI Key: LGWGAGTUMHUNFJ-UHFFFAOYSA-N
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Description

2-Chloro-6-(trifluoromethyl)quinoline-3-carboxylic acid is a quinoline derivative known for its unique chemical properties and potential applications in various fields. The compound is characterized by the presence of a chloro group at the second position, a trifluoromethyl group at the sixth position, and a carboxylic acid group at the third position of the quinoline ring. This structural arrangement imparts distinct reactivity and biological activity to the compound.

Scientific Research Applications

2-Chloro-6-(trifluoromethyl)quinoline-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in biological pathways.

    Medicine: Explored for its antimicrobial, antineoplastic, and antiviral activities. It serves as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and agrochemicals due to its stability and reactivity.

Mechanism of Action

While the specific mechanism of action for “2-Chloro-6-(trifluoromethyl)quinoline-3-carboxylic acid” is not mentioned in the sources, it’s worth noting that trifluoromethyl group-containing compounds have been found to exhibit numerous pharmacological activities . For example, during the cell penetrating process, the trifluoromethyl group binds with protons, leading to an increase in pH and destabilization of the cell membranes .

Safety and Hazards

The safety data sheet for a similar compound, “2-chloro-6-(trifluoromethyl)quinoline-3-carbaldehyde”, suggests avoiding dust formation, ingestion, and inhalation, and recommends using personal protective equipment . It’s important to note that these precautions may also apply to “2-Chloro-6-(trifluoromethyl)quinoline-3-carboxylic acid”, but specific safety data for this compound was not found in the sources.

Future Directions

The future directions for “2-Chloro-6-(trifluoromethyl)quinoline-3-carboxylic acid” and similar compounds could involve further exploration of their synthesis methods and pharmacological activities . As organo-fluorine chemistry continues to evolve, these compounds may find increasing applications in various fields, including medicine, electronics, agrochemicals, and catalysis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-(trifluoromethyl)quinoline-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate aniline derivatives with chloro and trifluoromethyl substituents, followed by oxidation and carboxylation reactions. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the quinoline ring and subsequent functionalization.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis, microwave-assisted reactions, and the use of environmentally benign solvents are employed to enhance efficiency and reduce environmental impact. The scalability of the process is crucial for industrial applications, and process optimization is often guided by principles of green chemistry.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-(trifluoromethyl)quinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form quinoline derivatives with altered oxidation states.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, forming carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications.

Comparison with Similar Compounds

  • 2-Chloroquinoline-3-carboxylic acid
  • 6-(Trifluoromethyl)quinoline-3-carboxylic acid
  • 2-Chloro-6-methoxyquinoline-3-carboxylic acid

Comparison: 2-Chloro-6-(trifluoromethyl)quinoline-3-carboxylic acid stands out due to the combined presence of chloro and trifluoromethyl groups, which impart unique chemical and biological properties. Compared to its analogs, this compound exhibits enhanced stability, reactivity, and potential for diverse applications. The trifluoromethyl group, in particular, is known to enhance biological activity and metabolic stability, making this compound a valuable candidate for drug development and other scientific research.

Properties

IUPAC Name

2-chloro-6-(trifluoromethyl)quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5ClF3NO2/c12-9-7(10(17)18)4-5-3-6(11(13,14)15)1-2-8(5)16-9/h1-4H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGWGAGTUMHUNFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(C=C2C=C1C(F)(F)F)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 1.54 ml (11.0 mmol) diisopropylamine in THF (38 ml) was cooled to 0° C. 6.9 ml (1.6 M in hexane, 11.0 mmol) n-BuLi were added dropwise at this temperature and then the mixture was stirred for 30 min at −78° C. Then a solution of 2.31 g (10.0 mmol) 2-chloro-6-(trifluoromethyl)quinoline in THF (12 ml) was added dropwise at −78° C. and the mixture was stirred for a further 30 min at −78° C. Then the reaction solution was poured onto finely dispersed dry ice. After heating to RT the mixture was concentrated to small volume under vacuum and the residue was taken up with water. It was made alkaline with a 1N aqueous NaOH solution and then washed with ether. Then it was acidified with a 10% aqueous hydrochloric acid and extracted with EE. The organic phase was washed with water and brine, dried over Na2SO4, filtered and concentrated to small volume under vacuum. 198 mg (0.7 mmol, 72%) 2-chloro-6-(trifluoromethyl)quinoline-3-carboxylic acid were obtained as residue.
Quantity
1.54 mL
Type
reactant
Reaction Step One
Name
Quantity
38 mL
Type
solvent
Reaction Step One
Quantity
6.9 mL
Type
reactant
Reaction Step Two
Quantity
2.31 g
Type
reactant
Reaction Step Three
Name
Quantity
12 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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